molecular formula C14H15NO2S2 B2905868 (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 1421586-55-1

(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2905868
CAS No.: 1421586-55-1
M. Wt: 293.4
InChI Key: FDBPLEOKJLHHSE-AATRIKPKSA-N
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Description

The compound (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is an organic molecule characterized by the presence of thiophene rings and a hydroxypropyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene with an appropriate reagent to introduce the hydroxypropyl group.

    Amidation Reaction: The hydroxypropyl intermediate is then reacted with an appropriate amine to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of thiophene-containing molecules with biological systems. Its hydroxypropyl group can enhance solubility and facilitate biological activity.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Thiophene derivatives are known for their pharmacological properties, and this compound could serve as a lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple sulfur-containing heterocycle.

    Thiophene-2-carboxamide: A thiophene derivative with an amide group.

    3-Hydroxythiophene: A thiophene derivative with a hydroxy group.

Uniqueness

(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the combination of its hydroxypropyl and amide functionalities, which are not commonly found together in thiophene derivatives

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBPLEOKJLHHSE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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